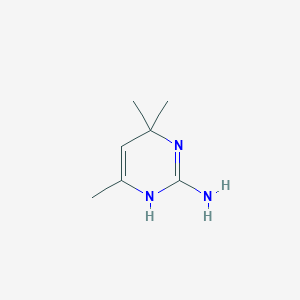

![molecular formula C13H16F3N3O2 B1331584 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid CAS No. 1031929-07-3](/img/structure/B1331584.png)

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the incorporation of fluorine atoms into piperazine or piperidine derivatives. In the first paper, versatile synthetic strategies were developed to introduce fluorine into ligands, resulting in novel series of 4-fluoropiperidines and 3-fluoro-4-aminopiperidines, as well as piperazine and piperidine derivatives with fluorinated propyl linkers . These methods could potentially be adapted for the synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid by incorporating the appropriate pyridinyl and propanoic acid components.

Molecular Structure Analysis

The molecular structure of compounds with piperazine rings is significant due to the ring's influence on the compound's basicity and pharmacokinetics. The introduction of fluorine atoms, as seen in the compounds studied, can significantly reduce the pKa, which in turn affects the compound's absorption and bioavailability . This information is relevant to the analysis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid, as the trifluoromethyl group would likely have a similar impact on its properties.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are not explicitly detailed in the provided papers. However, the fluorination of piperazine compounds is highlighted as a key step in modifying their chemical reactivity and interaction with biological targets . The presence of phosphonic acid groups in related compounds, such as (4-phosphono-piperazin-1-yl) phosphonic acid, suggests that these compounds can form protective films on metal surfaces, indicating a potential for surface interaction or complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the presence of fluorine and phosphonic acid groups. Fluorination lowers the basicity of the compounds, which has a dramatic and beneficial influence on oral absorption . The phosphonic acid derivatives, such as those studied in the second paper, show an ability to adsorb onto metal surfaces, reducing corrosion rates in a sodium chloride media . These properties are indicative of the potential behavior of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid in biological and chemical systems.

科学研究应用

Metabolic Pathways and Drug Metabolism

Flumatinib, a tyrosine kinase inhibitor with a similar chemical structure, undergoes various metabolic processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine groups in compounds like flumatinib aids in amide bond cleavage, forming metabolites including carboxylic acid and amine (Gong, Chen, Deng, & Zhong, 2010).

Antimicrobial and Antifungal Properties

Pyridine derivatives, similar to the queried compound, exhibit antimicrobial and antifungal activities. These derivatives are synthesized and evaluated for their effectiveness against various strains of bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Synthesis and Structure Identification

The synthesis of related compounds involves multiple steps including protection, reaction with ethyl 3-bromopropanoiate, deprotection, and hydrolysis, resulting in high yields. Such methodologies are crucial for the synthesis of derivatives containing a 4-piperazinyl quinoline ring (Sui-qing, 2010).

Novel Applications in Insecticides

Compounds based on the 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine scaffold, which share similarities with the queried compound, have been designed and synthesized for use as insecticides. These compounds exhibit growth-inhibiting and larvicidal activities against armyworm, suggesting a novel mode of action for insect control (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Dopamine Receptor Antagonists

Similar compounds have been developed as potential antipsychotic agents, particularly as dopamine D4 receptor antagonists. Their pharmacokinetics have been studied extensively in human plasma and urine, highlighting their potential in psychiatric medication (Chavez-Eng, Constanzer, & Matuszewski, 1997).

安全和危害

属性

IUPAC Name |

3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(17-9-10)19-7-5-18(6-8-19)4-3-12(20)21/h1-2,9H,3-8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNJZDCULOBDBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)